molecular formula C4H10S<br>CH3(CH2)3SH<br>C4H10S B090362 1-Butanethiol CAS No. 109-79-5

1-Butanethiol

Cat. No. B090362
Key on ui cas rn: 109-79-5
M. Wt: 90.19 g/mol
InChI Key: WQAQPCDUOCURKW-UHFFFAOYSA-N
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Patent
US04766255

Procedure details

3,3-Bis(p-hydroxyphenyl)pentane was prepared by repeating the procedure of Example I with the exceptions that 86 grams of 3-pentanone, and 0.5 gram of propanethiol were respectively employed in place of the cyclohexanone and butanethiol. The purity of the resulting above product was 99.5, and it had a melting point of 207° to 208° C. NMR data for this product was as follows:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](S)[CH2:2]C.[C:5]1(=[O:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH2:12](S)[CH2:13][CH2:14][CH3:15].[CH3:17][CH2:18][C:19](=[O:22])[CH2:20][CH3:21]>>[OH:22][C:19]1[CH:20]=[CH:21][C:12]([C:13]([C:8]2[CH:9]=[CH:10][C:5]([OH:11])=[CH:6][CH:7]=2)([CH2:1][CH3:2])[CH2:14][CH3:15])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)S
Step Four
Name
Quantity
86 g
Type
reactant
Smiles
CCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC)(CC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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